molecular formula C17H20N2O4S B322125 N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide

Cat. No.: B322125
M. Wt: 348.4 g/mol
InChI Key: FLAXDIIQEIABJC-UHFFFAOYSA-N
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Description

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide is a chemical compound with the molecular formula C17H20N2O4S and a molecular weight of 348.4167 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide typically involves the reaction of 4-methoxyaniline with a sulfonyl chloride derivative, followed by the addition of butanamide. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of cell division and growth, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide
  • N-{4-[(4-methoxyanilino)sulfonyl]phenyl}propionamide
  • N-{4-[(4-methoxyanilino)sulfonyl]phenyl}pentanamide

Uniqueness

Compared to its analogs, N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide exhibits unique properties due to the butanamide moiety, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]butanamide

InChI

InChI=1S/C17H20N2O4S/c1-3-4-17(20)18-13-7-11-16(12-8-13)24(21,22)19-14-5-9-15(23-2)10-6-14/h5-12,19H,3-4H2,1-2H3,(H,18,20)

InChI Key

FLAXDIIQEIABJC-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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